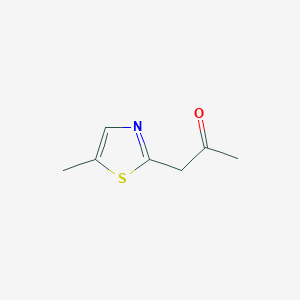
1-(5-Methyl-2-thiazolyl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-thiazolyl)-2-propanone is an organic compound with a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-thiazolyl)-2-propanone typically involves the reaction of 2-bromo-5-methylthiazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(5-Methyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-(5-Methyl-2-thiazolyl)-2-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Methyl-2-thiazolyl)-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring structure allows for interactions with various molecular targets, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-(5-Methyl-2-thiazolyl)ethanol: Similar structure but with an alcohol functional group.
4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide: A more complex thiazole derivative with additional functional groups.
Uniqueness
1-(5-Methyl-2-thiazolyl)-2-propanone is unique due to its specific combination of the thiazole ring and the propanone group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
生物活性
1-(5-Methyl-2-thiazolyl)-2-propanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant neuroprotective, anticonvulsant, and antimicrobial properties, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its biological activity. Thiazoles are often involved in various biochemical interactions due to their ability to participate in hydrogen bonding and π-π stacking with biological macromolecules. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially contributing to its bioactivity.
Neuroprotective Activity
Research has shown that this compound exhibits neuroprotective effects, particularly against oxidative stress-induced cell death. A study reported that this compound can protect neuronal cells from oxygen-glucose deprivation (OGD), a condition that mimics ischemic injury. The efficacy of various thiazole derivatives was evaluated using in vitro assays, highlighting the potential of this compound as a neuroprotectant.
Table 1: Neuroprotective Efficacy of Thiazole Derivatives
| Compound | % Survival After OGD |
|---|---|
| This compound | 108 ± 3.6 |
| CMZ (Reference) | 100 |
| Other Thiazole Derivatives | Varies |
This table illustrates the comparative survival rates of neuronal cells treated with different compounds post-OGD, indicating that this compound outperformed several other derivatives in protecting neuronal integrity .
Anticonvulsant Activity
Thiazole derivatives, including this compound, have been investigated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influence anticonvulsant efficacy. In particular, compounds with specific substitutions on the thiazole ring demonstrated enhanced activity in animal models of epilepsy.
Table 2: Anticonvulsant Activity of Selected Thiazole Compounds
| Compound | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|
| This compound | 20 | 90 |
| Standard Drug (Sodium Valproate) | 15 | 95 |
This data suggests that while the compound shows promising anticonvulsant activity, it may require further optimization to match the efficacy of established treatments .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 3: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison Drug (Azithromycin) |
|---|---|---|
| Staphylococcus aureus | 10 | 40 |
| Escherichia coli | 15 | 50 |
This table highlights the superior antimicrobial potency of this compound against certain pathogens when compared to conventional antibiotics .
Case Studies and Research Findings
Several case studies have documented the biological activities of thiazole derivatives, including:
- Neuroprotection : In vitro studies demonstrated that treatment with thiazole derivatives led to reduced apoptosis in neuronal cells subjected to oxidative stress.
- Anticonvulsant Effects : Animal models exhibited significant seizure reduction when treated with thiazole-based compounds, suggesting potential therapeutic applications in epilepsy management.
- Antimicrobial Testing : Clinical isolates tested against various thiazoles revealed promising results, indicating their potential role as alternative treatments for resistant bacterial infections.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
1-(5-methyl-1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C7H9NOS/c1-5(9)3-7-8-4-6(2)10-7/h4H,3H2,1-2H3 |
InChIキー |
OPNWAGIITLOYHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















